|
REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1(=[O:15])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][CH2:6]1.[Br:16]Br.Cl>O.C(OCC)C>[Br:16][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:9]=1[CH2:8][CH2:7][CH2:6][C:5]2=[O:15] |f:0.1.2.3|
|
|
Name
|
|
|
Quantity
|
2.21 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0.91 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC2=CC=CC=C12)=O
|
|
Name
|
|
|
Quantity
|
0.41 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
ice
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
ADDITION
|
|
Details
|
is added over 10 min
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
to return to ambient temperature
|
|
Type
|
ADDITION
|
|
Details
|
is added
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is subsequently separated
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by reverse phase preparative chromatography
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C2CCCC(C2=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 172 mg |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |